2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group attached to a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum (ER) stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.
Pyridazinone derivatives: Compounds with similar dihydropyridazinone cores are studied for their potential therapeutic applications.
Uniqueness
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H22N4O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H22N4O3S/c1-24(22,23)19-11-9-18(10-12-19)13-20-16(21)8-7-15(17-20)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI Key |
RABJTVKIDAAWCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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